tert-Butyl 8-hydroxyoctanoate chemical properties
tert-Butyl 8-hydroxyoctanoate chemical properties
An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate: Properties, Synthesis, and Applications in Drug Development
Introduction
tert-Butyl 8-hydroxyoctanoate stands as a pivotal molecule in modern organic synthesis and medicinal chemistry. As a bifunctional aliphatic chain, it incorporates two key chemical motifs: a terminal primary hydroxyl group and a sterically hindered tert-butyl ester. This unique combination makes it an invaluable building block, particularly as a flexible linker in the rational design of complex molecular architectures. Its utility is most prominently highlighted in the burgeoning field of targeted protein degradation, where it serves as a foundational component for Proteolysis Targeting Chimeras (PROTACs)[1]. This guide offers a comprehensive exploration of its chemical properties, synthetic routes, reactivity, and critical applications for researchers and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is the bedrock of its effective application. This section details the known physical characteristics and predicted spectroscopic profile of tert-Butyl 8-hydroxyoctanoate.
Core Chemical Properties
The fundamental properties of tert-Butyl 8-hydroxyoctanoate are summarized below. While experimental physical data such as boiling and melting points are not extensively published, its identity is well-defined by its structural and computed data.
| Property | Value | Source |
| CAS Number | 401901-41-5 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄O₃ | [1][2][3] |
| Molecular Weight | 216.32 g/mol | [1][2][3] |
| IUPAC Name | tert-butyl 8-hydroxyoctanoate | [2] |
| Synonyms | t-butyl-8-hydroxyoctanoate, 8-Hydroxyoctanoic Acid 1,1-Dimethylethyl Ester | [2][4] |
| Appearance | Colorless to pale yellow oil (inferred from similar compounds) | [5] |
| Predicted XLogP3 | 2.5 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2][4] |
| Rotatable Bond Count | 9 | [4] |
| Exact Mass | 216.17254462 Da | [2][6] |
Spectroscopic Characterization (Predicted)
The structural identity of tert-Butyl 8-hydroxyoctanoate can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
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δ ~3.64 ppm (t, J ≈ 6.6 Hz, 2H): The two protons on the carbon adjacent to the hydroxyl group (C8-H₂).
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δ ~2.20 ppm (t, J ≈ 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl (C2-H₂).
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δ ~1.65 – 1.50 ppm (m, 4H): Methylene protons at C3 and C7.
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δ ~1.44 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
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δ ~1.35 ppm (m, 4H): The remaining methylene protons of the central alkyl chain (C4, C5, C6).
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δ ~1.5 (br s, 1H): The hydroxyl proton; its chemical shift and appearance can vary with concentration and solvent.
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum confirms the carbon backbone and the presence of key functional groups. A guide for a similar compound, tert-Butyl 4-hydroxybutanoate, provides a strong basis for these predictions[7].
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δ ~173.5 ppm: The carbonyl carbon of the ester (C1).
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δ ~80.5 ppm: The quaternary carbon of the tert-butyl group.
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δ ~62.9 ppm: The carbon bearing the hydroxyl group (C8).
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δ ~35.8 ppm: The carbon alpha to the carbonyl (C2).
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δ ~32.7 ppm: The carbon adjacent to the alcohol-bearing carbon (C7).
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δ ~29.0 - 25.0 ppm: The remaining four methylene carbons of the alkyl chain (C3, C4, C5, C6).
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δ ~28.2 ppm: The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the principal functional groups.
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~3600-3200 cm⁻¹ (broad): A prominent broad absorption indicating the O-H stretching of the alcohol group[5].
-
~2975, 2935, 2860 cm⁻¹ (strong): C-H stretching vibrations from the alkyl chain and tert-butyl group.
-
~1730 cm⁻¹ (strong, sharp): A characteristic C=O stretching vibration for the saturated ester[5].
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~1150 cm⁻¹ (strong): C-O stretching of the ester group.
Mass Spectrometry (MS): Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 216.17, though it may be of low abundance in Electron Ionization (EI) MS.
-
Key Fragments: A prominent fragment from the neutral loss of isobutylene (56 Da) resulting in a peak at m/z = 160. Another characteristic fragment is the tert-butyl cation at m/z = 57[8].
Part 2: Synthesis and Reactivity
The synthesis of tert-Butyl 8-hydroxyoctanoate can be approached from multiple angles, depending on the available starting materials and desired scale. Its reactivity is governed by the orthogonal nature of its two primary functional groups.
Synthetic Methodologies
Two logical and efficient synthetic strategies are outlined below.
Route A: Selective Reduction of a Carboxylic Acid This approach leverages the differential reactivity of a carboxylic acid and an ester towards certain reducing agents. The starting material, mono-tert-butyl suberate, can be prepared from suberic acid.
*dot graph "Synthetic_Route_A" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} *enddot Caption: Route A: Synthesis via selective reduction.
Experimental Protocol: Selective Reduction
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Esterification: To a solution of suberic acid (1.0 eq) in toluene, add tert-butyl acetate (3.0 eq) and a catalytic amount of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH)[9]. Heat the reaction to 80 °C and monitor by TLC until the formation of the mono-ester is maximized. Cool, wash with saturated NaHCO₃ solution, and concentrate to yield mono-tert-butyl suberate.
-
Reduction: Dissolve the crude mono-tert-butyl suberate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Add borane-THF complex (BH₃·THF, 1.0 M in THF, ~1.1 eq) dropwise, maintaining the temperature at 0 °C. Causality Insight: Borane complexes are highly selective for reducing carboxylic acids over esters, which is critical for the success of this transformation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Remove the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-Butyl 8-hydroxyoctanoate.
Route B: Esterification of 8-Hydroxyoctanoic Acid A more direct route involves the esterification of commercially available 8-hydroxyoctanoic acid[10].
*dot graph "Synthetic_Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} *enddot Caption: Route B: Synthesis via direct esterification.
Chemical Reactivity and Derivatization
The synthetic utility of tert-Butyl 8-hydroxyoctanoate stems from the distinct reactivity of its hydroxyl and ester functionalities.
*dot graph "Reactivity_Diagram" { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} *enddot Caption: Key reaction pathways for functionalization.
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The Hydroxyl Group: This primary alcohol is a versatile handle for introducing new functionality. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to an ether or another ester. This position is the primary point of attachment when the molecule is used as a linker.
-
The tert-Butyl Ester Group: This group serves as a robust protecting group for the carboxylic acid. The steric bulk of the tert-butyl group prevents it from being easily hydrolyzed by base or attacked by most nucleophiles[5][11]. It remains stable under conditions used to modify the hydroxyl end. Deprotection is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), which releases the free carboxylic acid.
Part 3: Applications in Drug Development and Research
The orthogonal nature of its functional groups makes tert-Butyl 8-hydroxyoctanoate a premier building block in multi-step synthesis, especially in the construction of PROTACs.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.
tert-Butyl 8-hydroxyoctanoate is an ideal precursor for the linker component[1]. The C8 alkyl chain provides flexibility and spacing, which is crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
*dot graph "PROTAC_Structure" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368", style=dashed];
} *enddot Caption: General structure of a PROTAC molecule.
Workflow for PROTAC Synthesis
The following protocol outlines a generalized workflow for incorporating the linker into a PROTAC.
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Functionalization of the Linker: The hydroxyl group of tert-Butyl 8-hydroxyoctanoate is typically the first point of attachment. It can be converted to a more reactive species, such as an azide, an alkyne for "click" chemistry, or an alkyl halide for nucleophilic substitution.
-
Coupling to First Ligand: The functionalized linker is reacted with either the target protein ligand or the E3 ligase ligand. The choice depends on the overall synthetic strategy. Trustworthiness Principle: Each step of the synthesis must be validated. Purification via chromatography and structural confirmation by NMR and MS are essential to ensure the integrity of the intermediate before proceeding.
-
Deprotection of the Ester: The tert-butyl ester is removed using acidic conditions (e.g., 20-50% TFA in DCM) to reveal the free carboxylic acid.
-
Coupling to Second Ligand: The newly exposed carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled to an amine handle on the second ligand via amide bond formation.
-
Final Purification: The final PROTAC molecule is purified to a high degree using reverse-phase HPLC to ensure its suitability for biological assays.
Part 4: Safety and Handling
As with any laboratory chemical, proper handling of tert-Butyl 8-hydroxyoctanoate is essential for ensuring safety.
| Hazard Class | GHS Statement | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
(Source: ECHA C&L Inventory)[2]
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[12].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[12].
-
Storage: For long-term stability, the compound should be stored at -20°C[3]. Keep the container tightly sealed in a dry and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists[12].
Conclusion
tert-Butyl 8-hydroxyoctanoate is a versatile and highly valuable chemical tool. Its defined structure, featuring a flexible alkyl chain with orthogonally protected hydroxyl and carboxyl functionalities, makes it an exemplary building block for complex molecular design. Its demonstrated application as a linker in the synthesis of PROTACs underscores its importance in modern drug discovery, providing researchers with a reliable component to systematically explore and optimize targeted protein degraders and other advanced therapeutic modalities.
References
-
PubChem. (n.d.). tert-Butyl 8-hydroxyoctanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 8-hydroxyoctanoate (C12H24O3). Université du Luxembourg. Retrieved from [Link]
-
LookChem. (n.d.). tert-Butyl 8-hydroxyoctanoate. Retrieved from [Link]
-
Apexmol Technology Co., Ltd. (n.d.). tert-butyl 8-hydroxyoctanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of tert-butyl 3-hexanoyloxyoctanoate. Retrieved from [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. Retrieved from [Link]
- Lautenschlager, H., et al. (1990). Method of preparation of 8-hydroxyoctanoic acid. Google Patents.
- Google Patents. (n.d.). Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (2009). ResearchGate. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 8-hydroxyoctanoate | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - Tert-butyl 8-hydroxyoctanoate (C12H24O3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 9. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 10. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]
- 11. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
